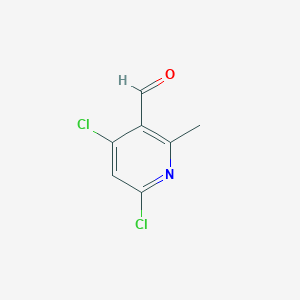![molecular formula C13H9ClN4S B3032450 4-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 1823183-79-4](/img/structure/B3032450.png)
4-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Overview
Description
The compound 4-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the derivatives of pyrimidine, specifically the 2-aminothiophene-3-carboxylic acid derivatives, has been synthesized using microwave irradiation, which suggests a potential pathway for the synthesis of related compounds . The compound of interest could be structurally related to the 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, which have been identified as potent inhibitors of cyclin-dependent kinase-2 (CDK2) .
Synthesis Analysis
The synthesis of related compounds involves various strategies, including one-pot, three-component synthesis promoted by ultrasound, which is an environmentally friendly and rapid method . Another approach is the sequential functionalization of dichloropyrimidine, which has been used to synthesize 4-aryl-5-pyrimidinylimidazoles . These methods could potentially be adapted for the synthesis of 4-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as single-crystal X-ray diffraction, which provides detailed information about the crystal and molecular structure . Density functional theory (DFT) calculations have been used to analyze the electronic properties and to compare theoretical predictions with experimental data .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through various studies. For instance, the antibacterial activity of a potential agent was screened against different bacterial strains, indicating the compound's reactivity in biological systems . The antiepileptic properties of thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives have also been investigated, showing the potential for chemical modifications to enhance biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through experimental and theoretical methods. The vibrational spectra, molecular electrostatic potential, and non-covalent interactions have been analyzed to understand the properties of these compounds . Additionally, the antiepileptic and anticancer activities of some derivatives have been evaluated, providing insights into their physical and chemical behavior in biological contexts .
Scientific Research Applications
Insecticidal Activity
4-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine derivatives have been synthesized and evaluated for their insecticidal activity. In particular, they show effectiveness against the cotton leaf worm (Spodoptera littoralis), suggesting potential for agricultural applications (Ismail et al., 2021).
Anticancer Properties
These compounds have been investigated for their potential in cancer treatment. A specific derivative showed notable growth inhibition in lung cancer cell lines, indicating its promise as a lead compound for developing new anticancer agents (Rashid et al., 2014).
Antiallergy Effects
Derivatives of 4-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine have been evaluated for their antiallergic activities. The focus has been on assessing their effectiveness in treating allergic reactions, indicating their therapeutic potential in allergy management (Suzuki et al., 1992).
Antiproliferative Activity
Studies have shown that certain derivatives exhibit antiproliferative activity, particularly against human breast cancer cells. This suggests a potential role in the development of cancer therapies (Atapour-Mashhad et al., 2017).
Antifungal Properties
These compounds have also been explored for their antifungal effects, showing effectiveness against fungi like Aspergillus terreus and Aspergillus niger. This opens possibilities for their use in treating fungal infections (Jafar et al., 2017).
Antibacterial Activity
Some derivatives have shown promising results in inhibiting the growth of various bacterial strains, suggesting potential as antibacterial agents (Maddila et al., 2016).
properties
IUPAC Name |
4-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4S/c14-9-4-2-1-3-8(9)12-17-7-11(19-12)10-5-6-16-13(15)18-10/h1-7H,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEABKLIJCNTOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(S2)C3=NC(=NC=C3)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101215059 | |
| Record name | 2-Pyrimidinamine, 4-[2-(2-chlorophenyl)-5-thiazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101215059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine | |
CAS RN |
1823183-79-4 | |
| Record name | 2-Pyrimidinamine, 4-[2-(2-chlorophenyl)-5-thiazolyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1823183-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrimidinamine, 4-[2-(2-chlorophenyl)-5-thiazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101215059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



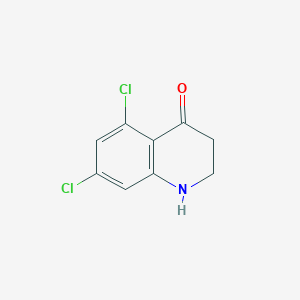

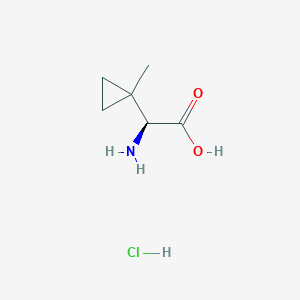
![5-Azaspiro[3.4]octane oxalate](/img/structure/B3032372.png)
![5-Chlorothieno[3,2-b]pyridine-3-carbaldehyde](/img/structure/B3032373.png)
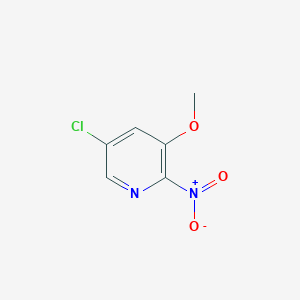
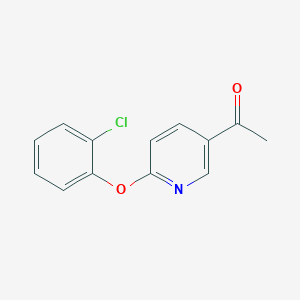
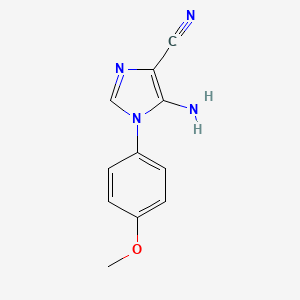
![Dimethyl 2,2'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B3032384.png)
![2-[(2,2-Dimethoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3032385.png)
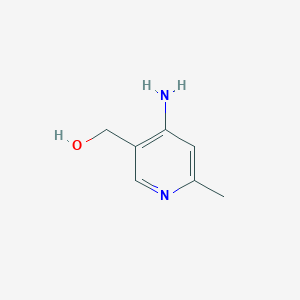
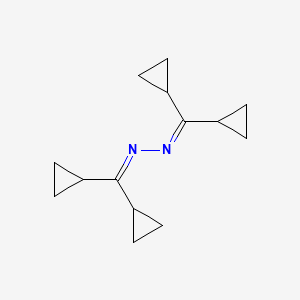
![2-[(4-chlorophenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3032389.png)
